molecular formula C13H20N2O2 B1527560 tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate CAS No. 457631-44-6

tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate

Cat. No. B1527560
CAS RN: 457631-44-6
M. Wt: 236.31 g/mol
InChI Key: ALQCTARTWPEZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate is a chemical compound with the CAS Number: 457631-44-6 . It has a molecular weight of 236.31 . This compound is also known as tBoc-phenylethylamine.


Molecular Structure Analysis

The molecular structure of tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate is represented by the InChI Code: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3,(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a solid . The physical form of this compound can vary depending on the conditions and the purity of the sample.

Scientific Research Applications

Catalysis

Researchers have explored the use of this compound in forming well-defined coordination complexes with metals. These complexes can act as catalysts in various chemical reactions, potentially increasing the efficiency and selectivity of synthetic processes.

Peptide Synthesis

tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate: is a valuable reagent in peptide synthesis. It can be used to protect amino groups during the synthesis process, preventing unwanted side reactions and helping to yield peptides with high purity .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQCTARTWPEZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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